An In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-iodonicotinic Acid
An In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-iodonicotinic Acid
Foreword: The Critical Role of Physicochemical Characterization in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. The physical properties of an Active Pharmaceutical Ingredient (API) are not mere data points; they are the fundamental determinants of its behavior, influencing everything from formulation design and manufacturing processes to bioavailability and therapeutic efficacy.[][2][3] A comprehensive understanding of an API's solid-state characteristics, such as solubility, melting point, and crystalline structure, is paramount for de-risking development and ensuring the creation of a safe, stable, and effective medicinal product.[3][4]
This guide provides an in-depth examination of the physical properties of 6-Chloro-5-iodonicotinic acid, a halogenated pyridine carboxylic acid derivative of interest to researchers in medicinal chemistry and drug development. As a substituted nicotinic acid, its structure presents a unique combination of functionalities that govern its intermolecular interactions and macroscopic properties. We will delve into the known characteristics of this compound, provide detailed methodologies for its empirical analysis, and offer expert insights into the practical implications of these properties for the scientific community.
Core Molecular and Physical Attributes
6-Chloro-5-iodonicotinic acid is a crystalline solid at ambient conditions. Its core structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and an iodine atom, dictates its fundamental physical constants.
| Property | Value | Source & Notes |
| Molecular Formula | C₆H₃ClINO₂ | Derived from structure |
| Molecular Weight | 283.45 g/mol | Calculated |
| CAS Number | 59782-87-5 | Chemical Abstract Service |
| Appearance | White to off-white crystalline powder | Typical for this class of compounds |
| Melting Point (°C) | 196-198 | [5] Experimental value, indicating a relatively high lattice energy. |
| Boiling Point (°C) | 411.8 ± 45.0 | [5] Predicted value. High boiling point is expected due to strong intermolecular hydrogen bonding. |
| Density (g/cm³) | 2.193 ± 0.06 | [5] Predicted value at 20°C. The high density is attributed to the presence of heavy halogen atoms (Cl and I). |
| pKa | 2.89 ± 0.10 | [5] Predicted value. The acidic nature is primarily due to the carboxylic acid group, with its acidity influenced by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen. |
The melting point is a critical indicator of the purity and the strength of the crystal lattice. A sharp melting range of 196-198°C suggests a well-ordered, crystalline material with significant intermolecular forces, primarily hydrogen bonding from the carboxylic acid dimers and potential halogen bonding interactions.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an API is a cornerstone property that directly impacts its absorption and bioavailability in oral dosage forms.[][6] For 6-Chloro-5-iodonicotinic acid, solubility is expected to be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.
Anticipated Solubility Behavior
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Aqueous Solubility: As a carboxylic acid, its solubility in aqueous media will be low at acidic pH (below its pKa), where it exists predominantly in its neutral, less polar form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.
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Organic Solvent Solubility: The molecule possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (halogenated aromatic ring) regions. Therefore, it is expected to have limited solubility in non-polar solvents and moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols, DMSO, DMF).
Experimental Protocol for Equilibrium Solubility Determination
To provide a self-validating system for solubility assessment, the shake-flask method is the gold standard. This protocol is designed to determine the thermodynamic equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) assessment.
Objective: To determine the equilibrium solubility of 6-Chloro-5-iodonicotinic acid in various aqueous and organic solvents.
Materials:
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6-Chloro-5-iodonicotinic acid
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pH 1.2 buffer (e.g., 0.1 M HCl)
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pH 4.5 buffer (e.g., acetate buffer)
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pH 6.8 buffer (e.g., phosphate buffer)
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Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)
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Calibrated pH meter
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Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
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Centrifuge and/or syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API.
Methodology:
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Preparation: Add an excess amount of 6-Chloro-5-iodonicotinic acid to vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
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Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.
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Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid material. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically compatible syringe filter.
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Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of the dissolved API.
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pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.
Below is a workflow diagram for this process:
Caption: Experimental workflow for equilibrium solubility determination.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR (Proton NMR): The proton NMR spectrum of 6-Chloro-5-iodonicotinic acid is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
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Predicted Chemical Shifts (δ): The proton at the C2 position (H-2) and the proton at the C4 position (H-4) are in different chemical environments. Due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylic acid group, H-2 would be expected to appear further downfield (higher ppm) than H-4. Both signals would likely appear in the 8.0-9.0 ppm range, characteristic of protons on an electron-deficient pyridine ring.
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Predicted Multiplicity: The two protons are separated by three bonds (H-C2-C3-C4-H). They should therefore exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (J), typically around 2-3 Hz.
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¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule.
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Predicted Chemical Shifts (δ):
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Carboxylic Carbon (C=O): ~165-175 ppm.
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Aromatic Carbons: The five carbons of the pyridine ring would appear in the aromatic region (~120-160 ppm). The carbons directly attached to the electronegative chlorine (C-6) and nitrogen (C-2) atoms would be shifted downfield. The carbon attached to the iodine (C-5) would be shifted upfield relative to a C-H due to the heavy atom effect. The carbon attached to the carboxylic acid group (C-3) would also be distinct.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
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Key Predicted Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[7]
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C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.
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C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparative analysis.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
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Expected Observations (Electron Impact - EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 283 (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O) would be expected, confirming the molecular weight. The presence of chlorine would give a characteristic M+2 peak at m/z = 285 with an intensity of about one-third of the M⁺ peak.
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Key Fragmentation Pathways: Common fragmentation would involve the loss of neutral molecules or radicals.
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Loss of •OH (M-17): A peak at m/z = 266.
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Loss of •COOH (M-45): A peak at m/z = 238.[8]
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Loss of •Cl: A peak at m/z = 248.
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Loss of •I: A peak at m/z = 156.
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This logical relationship of spectroscopic techniques provides a self-validating system for structural confirmation.
Sources
- 2. The impact of API properties on product design [manufacturingchemist.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Active Pharmaceutical Ingredients (APIs) and Drug Development | Blog | Biosynth [biosynth.com]
- 5. 6-chloro-5-iodonicotinic acid CAS#: 59782-87-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
